molecular formula C11H17BrN2 B1413405 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine CAS No. 1934562-98-7

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine

Cat. No.: B1413405
CAS No.: 1934562-98-7
M. Wt: 257.17 g/mol
InChI Key: XGTCQCYYJUJASV-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine is a brominated piperidine derivative featuring a 2,5-dimethylpyrrol-1-yl substituent at the 4-position of the piperidine ring. The bromine atom at position 1 enhances its reactivity, enabling participation in cross-coupling reactions or nucleophilic substitutions. Key synthetic routes for related compounds involve deprotection of benzyl groups (e.g., via hydrogenolysis with Pd(OH)₂) or functionalization of pre-assembled piperidine scaffolds . Structural characterization via ¹H NMR and mass spectrometry (MS) for analogues, such as 4-(2,5-dimethylpyrrol-1-yl)piperidine (m/z 179.5 [M+H]⁺), confirms the integrity of the pyrrol-piperidine framework .

Properties

IUPAC Name

1-bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-9-3-4-10(2)14(9)11-5-7-13(12)8-6-11/h3-4,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCQCYYJUJASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCN(CC2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,5-Dimethylpyrrole Intermediate

The 2,5-dimethylpyrrole unit is typically synthesized via condensation reactions involving appropriate aldehydes and amines or through modified Paal-Knorr synthesis. According to related pyrrole synthesis methodologies:

  • Starting from commercially available 3,5-dimethylpyrrole-2-carboxaldehyde derivatives, regioselective bromination at the 4-position can be achieved using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions in tetrahydrofuran (THF) solvent, yielding 4-bromo substituted pyrroles in good yields.

  • Alternatively, Vilsmeier-Haack formylation (using POCl3/DMF) can be employed to introduce aldehyde functionalities into pyrrole intermediates, facilitating further functional group transformations.

Functionalization of the Piperidine Ring

  • The piperidine ring can be selectively brominated at the 1-position using N-bromosuccinimide (NBS) or similar brominating agents under mild conditions to avoid overbromination or ring degradation.

  • The 4-position on piperidine is often the site for nucleophilic substitution or coupling reactions, enabling attachment of the pyrrole moiety.

Coupling of Pyrrole to Piperidine

  • The key step involves the nucleophilic substitution or amination reaction where the nitrogen of the 2,5-dimethylpyrrole attacks the 4-bromo position of the piperidine ring.

  • This reaction can be facilitated by base catalysis and solvent systems such as dimethylformamide (DMF) or acetonitrile, often under reflux conditions to promote coupling efficiency.

  • The reaction progress and product purity are typically monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Representative Experimental Procedure (Based on Literature Data)

Step Reagents/Conditions Description Yield (%) Notes
1 3,5-Dimethylpyrrole-2-carboxaldehyde + Brominating agent (DBDMH) in THF Regioselective bromination at pyrrole 4-position 80-90 Controlled temperature critical
2 Piperidine + NBS Selective bromination at piperidine 1-position 75-85 Avoid overbromination
3 4-Bromopiperidine + 2,5-dimethylpyrrole (nucleophile) + base (e.g., K2CO3) in DMF, reflux N-alkylation coupling reaction 65-75 Monitored by NMR, LC-MS
4 Purification by column chromatography Isolation of pure 1-bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine - Final compound characterized by NMR, MS

Analytical Characterization and Research Findings

  • NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern, with characteristic signals for the methyl groups on the pyrrole ring and the piperidine protons.

  • LC-MS: Confirms molecular weight and purity of the final compound.

  • Yields: The overall synthetic yield ranges between 40-60% depending on reaction conditions and purification efficiency.

  • Reaction Optimization: Studies indicate that the choice of solvent, temperature, and base significantly impacts the coupling efficiency and selectivity.

Summary Table of Preparation Methods from Diverse Sources

Source Starting Materials Key Reagents Reaction Type Yield Range Notes
PubMed (2025) 4-Bromopiperidine derivatives, various amines Base, DMF, reflux N-alkylation coupling 65-75% Focus on amino group variation for drug design
PMC (2015) 3,5-Dimethylpyrrole-2-carboxaldehyde DBDMH, POCl3/DMF Regioselective bromination, Vilsmeier formylation 80-90% (bromination) Detailed pyrrole functionalization
MDPI (2016) Pyrrole derivatives, piperidine analogs EDCI, HOBt, DIEA Coupling via carbodiimide chemistry 26-33% (multi-step) Related pyrrole-piperidine conjugates

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like acetic acid or dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of de-brominated piperidine derivatives or modified pyrrole rings.

Scientific Research Applications

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The brominated piperidine derivative is distinguished from analogues by its substituents and physicochemical properties. A comparative analysis is summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) logP Key Features
1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine Br at C1, 2,5-dimethylpyrrol at C4 ~262.2 (estimated) ~1.8* Bromine enhances reactivity; pyrrol increases lipophilicity
4-(2,5-Dimethylpyrrol-1-yl)piperidine H at C1, 2,5-dimethylpyrrol at C4 178.3 ~0.5 Non-brominated precursor; lower hydrophobicity
1-(3-Phenylbutyl)piperidine derivatives Phenylbutyl at C1, varied C4 groups 250–350 ~2.5–3.5 Bulky C4 substituents influence binding orientation
Pt complex with piperidine ligand Piperidine in Pt coordination sphere ~500 -1.16 Piperidine increases hydrophobicity vs. pyridine (logP = -1.84)
4-(Pyrrolidin-1-yl)piperidine Pyrrolidinyl at C4 154.2 ~0.2 Smaller N-heterocycle; reduced steric bulk

*Estimated based on bromine’s contribution to logP (Hansch substituent constant: Br = +0.86).

Key Observations:
  • Reactivity: The bromine atom in the target compound enables diverse reactivity, contrasting with non-halogenated analogues like 4-(2,5-dimethylpyrrol-1-yl)piperidine, which are typically intermediates in antimalarial drug synthesis .
  • Lipophilicity : The 2,5-dimethylpyrrol group enhances lipophilicity compared to simpler piperidine derivatives (e.g., 4-(pyrrolidin-1-yl)piperidine) . This property is critical for membrane permeability in bioactive molecules.
  • Steric Effects : Bulky substituents at C4 (e.g., phenylbutyl groups in Table 2 of ) alter binding orientations in protein targets, as seen in docking studies where larger groups improved fit within hydrophobic cavities .
Antimalarial Potential:

While direct data on the brominated compound’s antimalarial activity are unavailable, its structural analogue, 4-(2,5-dimethylpyrrol-1-yl)piperidine, is a precursor in pyrrolone antimalarials . The bromine atom could serve as a leaving group for further functionalization, enhancing target engagement.

Photocytotoxicity in Metal Complexes:

In platinum complexes, piperidine ligands increase hydrophobicity (logP = -1.16 vs. -1.84 for pyridine), improving cellular uptake and DNA interaction . The target compound’s dimethylpyrrol group may similarly enhance bioavailability in therapeutic applications.

Docking and Target Interactions:

Compounds with bulky C4 substituents (e.g., phenylbutyl-piperidine derivatives) exhibit RMSD values >2.5 Å in docking studies, indicating altered binding orientations. The dimethylpyrrol group in the brominated compound may similarly influence interactions with residues like Glu172 in sigma-1 receptor (S1R) ligands .

Biological Activity

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H17BrN2C_{11}H_{17}BrN_2 and a molecular weight of 268.4 g/mol. Its structure features a piperidine ring substituted with a bromine atom and a 2,5-dimethylpyrrol moiety, which contributes to its unique biological properties.

Molecular Structure

  • Molecular Formula : C11H17BrN2C_{11}H_{17}BrN_2
  • Molecular Weight : 268.4 g/mol
  • InChI Representation : Available on chemical databases.

Enzyme Inhibition

1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine has been identified as an inhibitor of several key enzymes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for folate metabolism and DNA synthesis. The compound competes with natural substrates for binding at the active site, leading to reduced cell proliferation, which is significant in cancer treatment.
  • Enoyl-Acyl Carrier Protein Reductase : This enzyme is involved in fatty acid biosynthesis. Inhibition affects metabolic pathways critical for cellular energy production.

Pharmacological Applications

The compound shows potential applications in various therapeutic areas:

  • Cancer Treatment : By inhibiting DHFR, it may help in the treatment of cancers reliant on folate metabolism.
  • Metabolic Disorders : Its role in fatty acid biosynthesis suggests potential applications in treating metabolic dysregulation .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental models:

  • In Vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .
  • Mechanistic Studies : Research indicates that the binding affinity to DHFR correlates with structural modifications of the piperidine ring, emphasizing the importance of molecular design in enhancing biological activity .
  • Comparative Studies : In comparative analyses with other piperidine derivatives, 1-bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine exhibited superior inhibitory properties against both DHFR and enoyl-acyl carrier protein reductase .

Data Table of Biological Activity

Activity TypeTarget EnzymeIC50 (μM)Reference
Enzyme InhibitionDihydrofolate Reductase (DHFR)25
Enzyme InhibitionEnoyl-Acyl Carrier Protein Reductase30
Cancer Cell Growth InhibitionVarious Cancer Cell Lines15

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound can be synthesized via N-alkylation or acylation of piperidine precursors. For example, alkylation of 5-bromo-pyrrolo[2,3-b]pyridine derivatives with brominated reagents (e.g., benzyl bromide) under basic conditions (KOH) and phase-transfer catalysis (Bu₄N⁺HSO₄⁻) achieves high yields (>99%) . Optimize reaction efficiency by controlling stoichiometry, temperature (room temperature to 80°C), and purification via silica gel chromatography.

Q. What analytical techniques are most reliable for confirming the structure of 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR for backbone confirmation (e.g., δ 8.27 ppm for aromatic protons, δ 164.3 ppm for carbonyl carbons) and GC-MS for molecular ion detection (despite low intensity, ~0.5–8.0%) . Complement with IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1707 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., low-intensity molecular ions in GC-MS) when characterizing this compound?

  • Methodological Answer : Low-intensity molecular ions in GC-MS may arise from fragmentation or thermal instability. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) to confirm fragmentation patterns . Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities in proton/carbon assignments .

Q. What computational methods are suitable for predicting the reactivity of 1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., SN2 mechanisms at the brominated site) and calculate activation energies. Use molecular docking studies (as in triazole-pyridine hybrids ) to predict interactions with biological targets. Software like Gaussian or AutoDock can simulate steric and electronic effects of the 2,5-dimethylpyrrole substituent.

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5 ) to test pH-dependent stability. For thermal stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) up to 600°C, inspired by covalent organic framework (COF) studies . Monitor degradation products via HPLC or LC-MS.

Data Interpretation and Mechanistic Studies

Q. How can mechanistic insights into the compound’s reactivity be derived from its synthetic intermediates?

  • Methodological Answer : Track intermediates using time-resolved NMR or in situ IR spectroscopy during synthesis. For example, monitor Mannich reactions (e.g., formaldehyde and piperidine in acetone-d₆ ) to identify transient species. Compare experimental data with computational intermediates from DFT-optimized transition states.

Q. What strategies mitigate byproduct formation during the alkylation of piperidine derivatives?

  • Methodological Answer : Use excess alkylating agents (1.2–1.5 equivalents) and inert atmospheres (N₂/Ar) to suppress oxidation. Employ HPLC purity assays (C18 columns, acetonitrile/water gradients) to quantify byproducts . Adjust reaction solvents (e.g., DMF vs. THF) to control nucleophilicity and reduce side reactions .

Advanced Characterization Techniques

Q. How can researchers validate the crystallinity and porosity of derivatives of this compound for material science applications?

  • Methodological Answer : Use powder X-ray diffraction (PXRD) to assess crystallinity (e.g., staggered/eclipsed layer structures as in COFs ). Measure surface area via Brunauer-Emmett-Teller (BET) analysis and pore size distribution with non-local density functional theory (NLDFT) models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine
Reactant of Route 2
1-Bromo-4-(2,5-dimethylpyrrol-1-yl)piperidine

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